2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile
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Overview
Description
2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile is an organic compound with the molecular formula C9H4N4 It is characterized by the presence of a pyrrole ring attached to an ethene backbone with three nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of pyrrole derivatives with ethene tricarbonitrile under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of nitrile groups.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile
- 2-(1-benzyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile
- 1-(1-methyl-1H-pyrrol-2-yl)ethanone
Uniqueness
2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile is unique due to its specific arrangement of nitrile groups and the presence of a pyrrole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
24790-01-0 |
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Molecular Formula |
C9H4N4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C9H4N4/c10-4-7(5-11)8(6-12)9-2-1-3-13-9/h1-3,13H |
InChI Key |
HLQKLDYEDNMGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
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